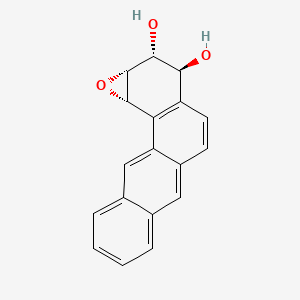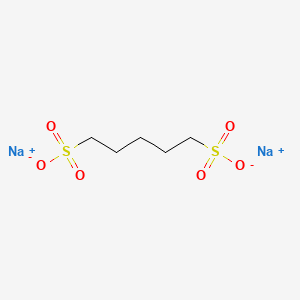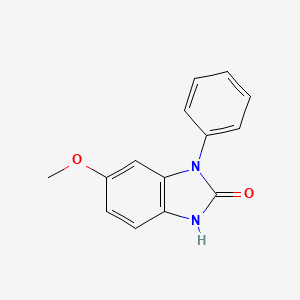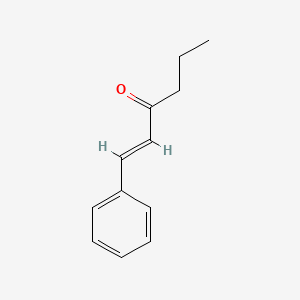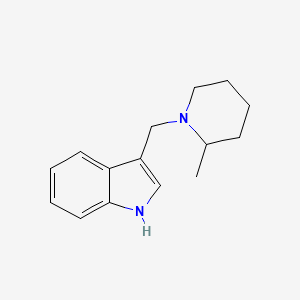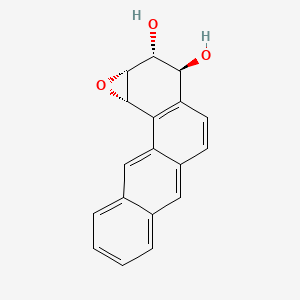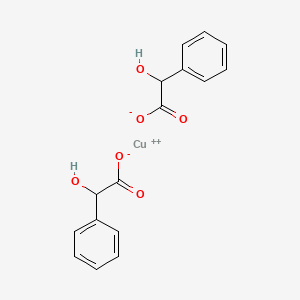
Copper mandelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
準備方法
Synthetic Routes and Reaction Conditions
Copper mandelate can be synthesized through the reaction of copper(II) salts with mandelic acid in an aqueous solution. The general procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of mandelic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and dried under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Copper mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other oxidation products.
Reduction: The compound can be reduced to copper(I) species under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield copper(II) oxide, while reduction can produce copper(I) complexes .
科学的研究の応用
Copper mandelate has several scientific research applications, including:
作用機序
The mechanism of action of copper mandelate involves the coordination of copper ions with the mandelate ligand. This coordination alters the electronic properties of the copper center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the copper center may activate molecular oxygen or other reactants, facilitating the desired transformation .
類似化合物との比較
Similar Compounds
Copper lactate: Similar to copper mandelate, copper lactate is a coordination compound formed with lactic acid.
Copper glycolate: This compound is formed with glycolic acid and shares similar properties and applications with this compound.
Uniqueness
This compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness makes this compound particularly effective in certain catalytic applications where other copper complexes may not perform as well .
特性
CAS番号 |
15731-16-5 |
|---|---|
分子式 |
C16H14CuO6 |
分子量 |
365.82 g/mol |
IUPAC名 |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChIキー |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



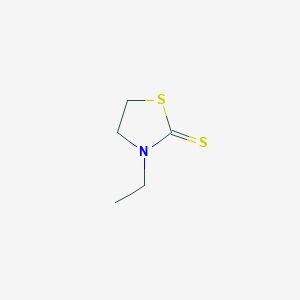
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

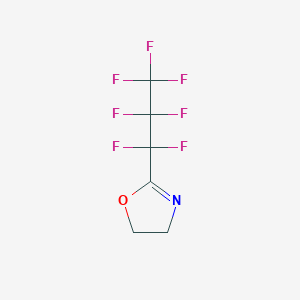
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
